![molecular formula C13H15F3N2O2S B2597144 5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860785-71-3](/img/structure/B2597144.png)
5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a type of quinoxaline, which is a class of organic compounds containing a ring structure made of two benzene rings fused with a nitrogen atom at two points. The “5-(Methylsulfonyl)-7-(trifluoromethyl)” part indicates the presence of methylsulfonyl and trifluoromethyl functional groups attached to the quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoxaline, with the methylsulfonyl and trifluoromethyl groups attached at the 5 and 7 positions of the ring, respectively .Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the methylsulfonyl and trifluoromethyl groups may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the quinoxaline core and the attached functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique
Synthesis and Chemical Diversity
A comprehensive study led by Didenko et al. (2015) focuses on the synthesis of a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives like amino, bromo, chloro, and notably, methylsulfonyl derivatives. This research underscores the versatility of the chemical structure for generating diverse quinoxaline derivatives, which have potential applications in various fields including materials science and pharmaceutical research (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Antiproliferative Properties
Carullo et al. (2021) explored the synthesis of new pyrrolo[1,2-a]quinoxalines with promising antiproliferative activity against GPER-expressing breast cancer cells. This study highlights the potential of such derivatives in developing anticancer agents, with the synthesis process emphasizing green chemistry principles and the effectiveness of these compounds in inhibiting cell proliferation (Carullo, Mazzotta, Giordano, & Aiello, 2021).
Biological Activity Against Parasites
The work of Cogo et al. (2015) reveals the synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives, including those with the methylsulfonyl group, demonstrating significant antileishmanial and antitrypanosomal properties. This study suggests a promising direction for developing new treatments for parasitic diseases such as Chagas' disease and leishmaniasis, underlining the importance of specific functional groups in enhancing biological activity (Cogo, Kaplum, Sangi, Ueda-Nakamura, Corrêa, & Nakamura, 2015).
Mécanisme D'action
Target of Action
The compound “5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline” belongs to the class of quinoxalines . Quinoxalines have been extensively researched due to their wide range of physicochemical and biological activities . They are often used as scaffolds in the design and development of numerous bioactive molecules .
Biochemical Pathways
Quinoxalines are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of quinoxalines, such as their molecular weight and logp, can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Quinoxalines have been found to exhibit a wide range of biological activities, including antibacterial activities .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, given the antibacterial activity of some quinoxalines, this compound could be investigated for potential use in treating bacterial infections .
Propriétés
IUPAC Name |
5-methylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S/c1-21(19,20)18-8-10-3-2-6-17(10)11-5-4-9(7-12(11)18)13(14,15)16/h4-5,7,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTDLNFGFDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCCN2C3=C1C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
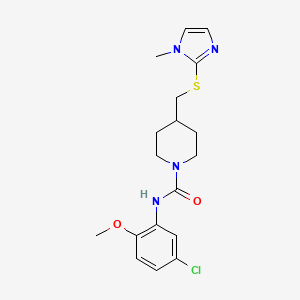
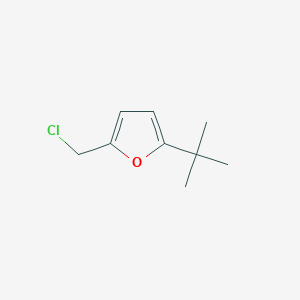
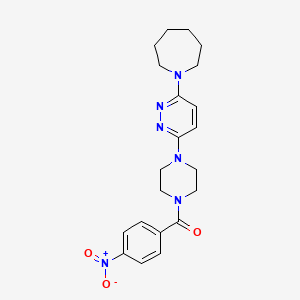
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
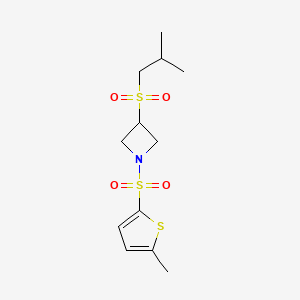

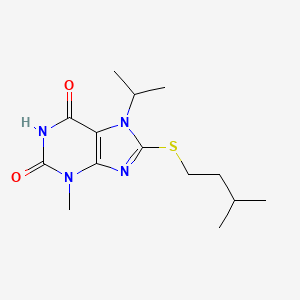
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)
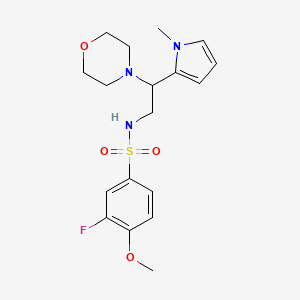

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)
